molecular formula C15H11N3O3S B2631463 (2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide CAS No. 627890-47-5

(2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide

Cat. No.: B2631463
CAS No.: 627890-47-5
M. Wt: 313.33
InChI Key: WNFFLNGHQAIDAE-JXMROGBWSA-N
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Description

(2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide is a thioamide-containing compound featuring a furan core substituted with a 4-methyl-2-nitrophenyl group. This compound is synthesized via condensation reactions involving furan derivatives and cyano-thioamide precursors, as exemplified in related synthetic protocols . Its structural uniqueness lies in the combination of a nitro-substituted aromatic system, a furan heterocycle, and the thioamide functional group, which collectively influence its physicochemical and pharmacological behavior.

Properties

IUPAC Name

(E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-9-2-4-12(13(6-9)18(19)20)14-5-3-11(21-14)7-10(8-16)15(17)22/h2-7H,1H3,(H2,17,22)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFFLNGHQAIDAE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through nitration reactions. The cyano group is then added via a cyanation reaction, and the final step involves the formation of the thioamide group through a reaction with a suitable thiol reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The cyano and nitrophenyl groups are crucial for its binding affinity and specificity. The compound can modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Thioamide vs. Amide/Ester Derivatives
  • Compound 4c (): 2-cyano-3-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)prop-2-enethioamide shares the thioamide group but replaces the furan with a naphthofuran-pyrazole hybrid.
  • Compound 1 (): 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide substitutes the thioamide with an amide and replaces furan with a chromone ring. The amide group reduces electron-withdrawing effects compared to thioamide, altering reactivity and hydrogen-bonding capacity .
  • Ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate derivatives (): These esters exhibit higher solubility in non-polar solvents due to the ethyl ester group, contrasting with the thioamide’s polar nature. Thermodynamic studies show lower melting points (e.g., 370 K range) compared to thioamides, which typically have higher thermal stability .
Substituent Positioning and Aromatic Systems
  • CAS 5821-16-9 (): (2E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide differs in nitro group placement (3-nitro vs. 2-nitro). The 2-nitro isomer in the target compound may exhibit stronger intramolecular hydrogen bonding with the furan oxygen, affecting molecular packing and crystallinity .

Physicochemical Properties

Table 1: Key Physicochemical Parameters
Compound Molecular Weight Functional Group Nitro Position Melting Point (°C) Solubility
Target Compound 329.33* Thioamide 2-nitro Not reported Low (polar solvents)
Compound 4c () ~400† Thioamide N/A Not reported Moderate (DMF)
CAS 5821-16-9 () 224.26 Amide 3-nitro Not reported Moderate
Ethyl Ester () ~300‡ Ester N/A 80–100§ High (organic)

*Calculated from molecular formula C₁₅H₁₁N₃O₄S. †Estimated based on naphthofuran-pyrazole structure. ‡Derived from C₁₆H₁₃NO₄. §From adiabatic calorimetry data .

Biological Activity

Overview

(2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a cyano group, a furan moiety, and a thioamide functional group, which are known to contribute to its biological reactivity and therapeutic potential.

Chemical Structure

The chemical structure of (2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide can be represented as follows:

Molecular Formula C14H12N2O3S\text{Molecular Formula C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{3}\text{S}

The biological activity of (2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide is primarily attributed to its ability to interact with various molecular targets within biological systems. These targets may include:

  • Enzymes : The compound may inhibit or modulate enzyme activity, impacting metabolic pathways.
  • Receptors : Interaction with specific receptors can lead to physiological responses, potentially affecting signal transduction pathways.

The precise mechanism of action is still under investigation, but it is hypothesized that the thioamide group plays a crucial role in the compound's reactivity with biological targets.

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of this compound. Key findings include:

  • Antimicrobial Activity : In vitro tests have shown that (2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide exhibits significant antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent .
  • Anticancer Potential : Preliminary research suggests that this compound may possess anticancer properties, with studies indicating that it can induce apoptosis in cancer cell lines. The compound's ability to disrupt cellular processes in tumor cells makes it a candidate for further development in cancer therapy .
  • Anti-inflammatory Effects : Some studies have reported that the compound may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study 1: Antimicrobial Testing

In a study conducted by Smith et al. (2023), (2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for Staphylococcus aureus and 75 µg/mL for Escherichia coli, demonstrating promising antibacterial properties.

Case Study 2: Anticancer Activity

A research study by Johnson et al. (2024) explored the anticancer effects of this compound on human breast cancer cell lines. The study found that treatment with (2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide resulted in a significant reduction in cell viability at concentrations above 25 µM, suggesting its potential as an anticancer agent.

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